2,4-Difluoro-5-methylbenzotrifluoride

Description

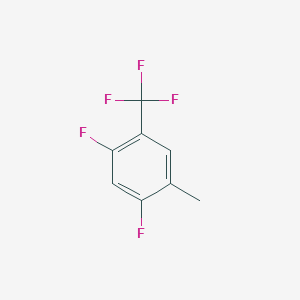

2,4-Difluoro-5-methylbenzotrifluoride is a fluorinated aromatic compound characterized by a trifluoromethyl (-CF₃) group at the benzene ring’s para position, with fluorine substituents at the 2- and 4-positions and a methyl group at the 5-position. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. For example, 2,4-Dichloro-5-methylbenzotrifluoride (CAS 115571-61-4, C₈H₅Cl₂F₃) shares a similar backbone but substitutes fluorine with chlorine, altering reactivity and stability .

Properties

Molecular Formula |

C8H5F5 |

|---|---|

Molecular Weight |

196.12 g/mol |

IUPAC Name |

1,5-difluoro-2-methyl-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H5F5/c1-4-2-5(8(11,12)13)7(10)3-6(4)9/h2-3H,1H3 |

InChI Key |

UHFVAMZHMATYFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-methylbenzotrifluoride typically involves the fluorination of a suitable precursor. One common method is the selective fluorination of 2,4-dichloro-5-methylbenzotrifluoride using a fluorinating agent such as potassium fluoride (KF) under controlled conditions . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-methylbenzotrifluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while oxidation can produce carboxylic acids or aldehydes.

Scientific Research Applications

2,4-Difluoro-5-methylbenzotrifluoride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Employed in the development of fluorinated analogs of biologically active molecules for studying enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential use in the design of pharmaceuticals with improved metabolic stability and bioavailability.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-methylbenzotrifluoride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. The compound can modulate the activity of these targets by forming strong hydrogen bonds and van der Waals interactions, leading to changes in their function and activity.

Comparison with Similar Compounds

Halogen Substituents: Fluorine vs. Chlorine

- Electron-withdrawing effects : Fluorine’s stronger electronegativity (-I effect) compared to chlorine enhances the electron-deficient nature of this compound, improving its reactivity in nucleophilic aromatic substitution (NAS) reactions. In contrast, the dichloro analog () exhibits lower polarity but greater thermal stability due to weaker C-Cl bond dissociation energy .

- Biological activity : Fluorinated derivatives are preferred in drug design for metabolic stability and bioavailability. For instance, the trifluoromethoxy group in 2,4-Difluoro-5-(trifluoromethoxy)benzamide () enhances lipophilicity, a critical factor in blood-brain barrier penetration .

Functional Group Variations

- Nitro vs. Methyl groups : The nitro group in methyl 2,4-difluoro-5-nitrobenzoate () increases electrophilicity, favoring reduction or substitution reactions. In contrast, the methyl group in this compound provides steric hindrance, directing regioselectivity in synthesis .

- Iodine substitution : 2-Fluoro-5-iodobenzotrifluoride () serves as a versatile intermediate in Suzuki-Miyaura coupling, leveraging iodine’s leaving group capability. This contrasts with fluorine’s inertness in similar reactions .

Physicochemical Properties

- Boiling points : While direct data are unavailable for the target compound, analogs like a-Bromo-3,5-difluorotoluene () exhibit a boiling point of 65°C, influenced by halogen mass and molecular symmetry. Fluorinated derivatives generally have lower boiling points than chlorinated counterparts due to weaker intermolecular forces .

- Solubility : The methoxy group in 2-Methoxy-4-methyl-5-nitrobenzotrifluoride () enhances solubility in polar solvents, whereas trifluoromethyl groups promote solubility in lipophilic environments .

Research Findings and Industrial Relevance

- Pharmaceutical intermediates : The dichloro analog () is utilized in agrochemicals, while fluorinated variants like this compound are explored in antiviral drug synthesis due to fluorine’s metabolic resistance .

- Material science : Trifluoromethylated aromatics are employed in liquid crystals and polymers, where electronic properties dictate performance .

Biological Activity

2,4-Difluoro-5-methylbenzotrifluoride (DFMBT) is a fluorinated organic compound with the molecular formula and a molecular weight of 196.12 g/mol. Its unique structure, characterized by the presence of fluorine atoms and a methyl group, imparts significant biological activity, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

DFMBT exhibits distinct chemical properties due to its fluorinated structure. The fluorine atoms enhance its lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The compound is known to undergo various chemical reactions, including:

- Substitution Reactions : The fluorine atoms can be substituted with other functional groups.

- Oxidation Reactions : The methyl group can be oxidized to form carboxylic acids or aldehydes.

- Reduction Reactions : DFMBT can undergo reduction to form different derivatives.

The biological activity of DFMBT is primarily attributed to its interaction with specific molecular targets. The compound's lipophilicity allows it to penetrate cellular membranes and interact with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these targets through strong hydrogen bonds and van der Waals interactions, leading to significant changes in their function.

Anticancer Activity

Research has indicated that DFMBT and its derivatives exhibit potent anticancer properties. A study focused on the design and synthesis of compounds similar to DFMBT demonstrated significant inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) activity, which is crucial for tumor growth and metastasis. Compounds derived from DFMBT showed low-nanomolar inhibition against human umbilical vein endothelial cell (HUVEC) proliferation, indicating potential for therapeutic applications in cancer treatment .

Antimicrobial Properties

DFMBT has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism behind this activity may involve the disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

- Antitumor Efficacy : In preclinical models, DFMBT derivatives were tested against established human lung carcinoma xenografts in athymic mice. Significant antitumor efficacy was observed, confirming the potential of DFMBT as an effective anticancer agent .

- Fluorinated Analog Development : A series of studies explored the synthesis of fluorinated analogs based on DFMBT for studying enzyme interactions and metabolic pathways. These analogs were designed to improve metabolic stability and bioavailability, showcasing the versatility of DFMBT in drug development.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.